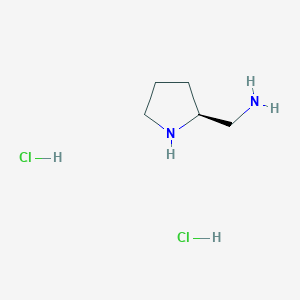

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-Pyrrolidin-2-ylmethanamine dihydrochloride” is also known as "(S)- (-)-1,2-Diaminopropane dihydrochloride" . It is a chiral compound and its linear formula is CH3CH (NH2)CH2NH2·2HCl . The molecular weight of this compound is 147.05 .

Molecular Structure Analysis

The molecular structure of “(S)-Pyrrolidin-2-ylmethanamine dihydrochloride” is derived from its linear formula CH3CH (NH2)CH2NH2·2HCl . This indicates that the compound contains a carbon backbone with attached amine (NH2) groups and two hydrochloride (HCl) groups.Applications De Recherche Scientifique

Anticancer Activity

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is involved in the synthesis of various derivatives with notable applications in the medical field. Notably, derivatives synthesized from it have been investigated for anticancer activity. Piperazine-2,6-dione derivatives synthesized using (S)-Pyrrolidin-2-ylmethanamine dihydrochloride showed potential in inhibiting the growth of breast, lung, colon, ovary, and liver cancer cells. This suggests its utility in developing compounds for cancer treatment (Kumar et al., 2013).

Pyrrolidines Synthesis

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is also instrumental in the synthesis of pyrrolidines, a class of organic compounds with significant biological activity. A study exploring the [3+2] cycloaddition process involving (S)-Pyrrolidin-2-ylmethanamine dihydrochloride resulted in the production of pyrrolidines, underscoring its role in creating compounds that can be used in medicine or industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Affinity for Nicotinic Acetylcholine Receptor Subtypes

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride derivatives have been tested for their in vitro affinity for nicotinic acetylcholine receptor subtypes, showcasing potential applications in neurological studies and drug development. Derivatives containing pyrrolidine showed promising results, indicating their relevance in studying neuronal nicotinic acetylcholine receptor subtypes (Limbeck & Gündisch, 2003).

Photodynamic Therapy for Breast Cancer

Compounds involving (S)-Pyrrolidin-2-ylmethanamine dihydrochloride have been explored for their application in photodynamic therapy, particularly for breast cancer. A study indicated that an iron(III) complex formed using (S)-Pyrrolidin-2-ylmethanamine dihydrochloride exhibited high anti-proliferation efficiency in human breast cancer cells under light irradiation. This points to its potential role in developing new cancer therapies (Zhu et al., 2019).

UV Photolysis and Transformation Products

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is also relevant in studies focusing on the reaction and transformation of chemicals under UV radiation. For instance, its reaction with UV light was analyzed, and the formation of transformation products was studied, indicating its utility in understanding chemical stability and transformation in environmental and industrial contexts (Sieira et al., 2021).

Development of Fluorescent Chemosensors

Additionally, the compound has been used in the synthesis of a new fluorescent sensor for zinc ions. The sensor shows selectivity and sensitivity, offering potential applications in biological imaging and metal ion detection (Li et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, Ethylenediamine dihydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRLFKCODRAOAY-XRIGFGBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)